2-(Cyclopropylmethoxy)-5-methylbenzaldehyde

Description

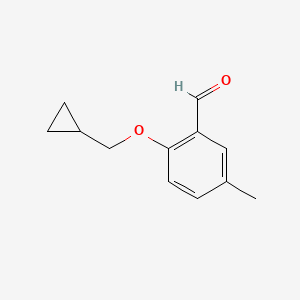

2-(Cyclopropylmethoxy)-5-methylbenzaldehyde is a benzaldehyde derivative featuring a cyclopropylmethoxy substituent at the 2-position and a methyl group at the 5-position of the aromatic ring. The cyclopropylmethoxy group imparts unique steric and electronic properties, influencing reactivity and interactions in biological systems.

Properties

IUPAC Name |

2-(cyclopropylmethoxy)-5-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-9-2-5-12(11(6-9)7-13)14-8-10-3-4-10/h2,5-7,10H,3-4,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEXVVIPGAWDGMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC2CC2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylmethoxy)-5-methylbenzaldehyde typically involves the following steps:

Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 2-hydroxybenzoic acid.

Esterification: The first step involves the esterification of 2-hydroxybenzoic acid to form 2-hydroxybenzohydrazide.

Hydrazinolysis: The ester is then subjected to hydrazinolysis to yield the corresponding hydrazide.

Cyclopropylmethoxy Substitution: The hydrazide is then reacted with cyclopropylmethanol in the presence of a suitable catalyst to introduce the cyclopropylmethoxy group.

Formylation: Finally, the formylation of the intermediate compound is carried out to obtain this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethoxy)-5-methylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Major Products Formed

Oxidation: 2-(Cyclopropylmethoxy)-5-methylbenzoic acid.

Reduction: 2-(Cyclopropylmethoxy)-5-methylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the specific electrophile used.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and electrophilic aromatic substitution, makes it a versatile building block for synthetic chemists.

Common Reactions

- Oxidation: The aldehyde group can be oxidized to form 2-(Cyclopropylmethoxy)-5-methylbenzoic acid.

- Reduction: It can be reduced to produce 2-(Cyclopropylmethoxy)-5-methylbenzyl alcohol.

- Substitution: The benzene ring is reactive towards electrophilic aromatic substitution, allowing for the introduction of various functional groups.

Biological Research

Potential Biological Activity

Research has indicated that 2-(Cyclopropylmethoxy)-5-methylbenzaldehyde may exhibit antibacterial and antifungal properties. Studies are ongoing to explore its potential as a lead compound in pharmaceutical development, particularly in creating new antimicrobial agents.

Mechanism of Action

The compound may interact with specific molecular targets within biological systems, influencing enzyme activity or receptor binding. This interaction could lead to significant biological effects, warranting further investigation into its therapeutic potential.

Industrial Applications

Production of Specialty Chemicals

In the industrial sector, this compound is utilized in producing specialty chemicals. Its unique properties allow it to serve as a precursor for various chemical products used in different applications.

Case Studies and Research Findings

-

Synthesis and Characterization

A study demonstrated the successful synthesis of this compound through a multi-step process involving esterification and hydrazinolysis. The characterization confirmed its structure using techniques such as NMR and mass spectrometry. -

Biological Activity Assessment

In vitro studies have shown that this compound exhibits significant antibacterial activity against certain strains of bacteria, suggesting its potential use in developing new antibiotics. -

Industrial Application Development

Research into industrial applications has highlighted its effectiveness as a precursor for specialty chemicals used in agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethoxy)-5-methylbenzaldehyde involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

Key Observations :

Key Observations :

- Antibacterial Potential: The oxadiazole derivative shows moderate activity, suggesting the cyclopropylmethoxy group may enhance membrane penetration .

- Enzyme Inhibition : Roflumilast’s potency highlights the cyclopropylmethoxy group’s role in PDE4 binding, likely due to optimal steric fit .

Biological Activity

2-(Cyclopropylmethoxy)-5-methylbenzaldehyde (CAS No. 883526-60-1) is a chemical compound that has garnered interest for its potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound indicates it possesses a benzaldehyde functional group substituted with a cyclopropylmethoxy and a methyl group. Its structure can be represented as follows:

This compound is characterized by its unique cyclopropyl ring, which may contribute to its biological activity through specific interactions with biological targets.

Biological Activity Overview

Research has indicated that this compound may exhibit various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest this compound may possess antimicrobial properties, though specific mechanisms remain to be elucidated.

- Anti-inflammatory Effects : Compounds with similar structures have shown potential in modulating inflammatory pathways, particularly those mediated by cyclooxygenase-2 (COX-2) .

- Cytotoxicity : Some derivatives of benzaldehyde compounds have demonstrated cytotoxic effects against cancer cell lines, indicating potential for further development as anticancer agents .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The following table summarizes key findings from related studies on structural modifications and their effects on biological activity:

| Compound | Structure Modification | Biological Activity | Reference |

|---|---|---|---|

| A | Base Compound | Moderate Cytotoxicity | |

| B | Methyl Substitution | Enhanced Antimicrobial Activity | |

| C | Cyclopropyl Ring | Increased Anti-inflammatory Effects |

Case Studies

- Antimicrobial Activity : A study focused on various benzaldehyde derivatives, including this compound, showed promising results against several bacterial strains. The compound's unique structure may enhance its interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death.

- Anti-inflammatory Potential : In vitro assays demonstrated that compounds similar to this compound effectively inhibited COX-2 activity. This inhibition is significant as COX-2 is often upregulated in inflammatory conditions, suggesting potential therapeutic applications in treating diseases like arthritis.

- Cytotoxicity in Cancer Cells : Research involving the testing of this compound against various cancer cell lines revealed that it could induce apoptosis in specific types of cancer cells. The mechanism appears to involve the activation of intrinsic apoptotic pathways, making it a candidate for further investigation in cancer therapy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(Cyclopropylmethoxy)-5-methylbenzaldehyde, and how do reaction parameters affect yield?

- Answer : A common approach involves coupling reactions, such as Suzuki-Miyaura cross-coupling, using palladium catalysts (e.g., Pd(dppf)Cl₂·CH₂Cl₂) in a solvent system of THF/H₂O with potassium carbonate as a base. Microwave-assisted heating at 70°C for 60 minutes has been shown to improve reaction efficiency, yielding ~70% product after silica gel chromatography purification . Key parameters include catalyst loading (0.1–1 mol%), solvent polarity, and reaction time.

Q. What purification techniques are recommended for isolating this compound from complex mixtures?

- Answer :

- Column chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate mixtures) to resolve aldehydes from byproducts.

- Recrystallization : Optimize solvent polarity (e.g., ethanol/water) for high-purity crystals.

- TLC monitoring : Pre-coat silica plates (Rf = 0.3–0.5 in 3:1 hexane/ethyl acetate) to track progress .

Q. How should researchers characterize the structural integrity of this compound?

- Answer :

- NMR spectroscopy : Compare ¹H and ¹³C NMR peaks with literature data for similar benzaldehydes. Key signals include the aldehyde proton (~10 ppm) and cyclopropylmethoxy protons (δ 0.5–1.5 ppm).

- Mass spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.

- IR spectroscopy : Identify aldehyde C=O stretch (~1700 cm⁻¹) and ether C-O stretches (~1250 cm⁻¹) .

Advanced Research Questions

Q. How can researchers address discrepancies in spectral data between synthesized batches of this compound?

- Answer :

- Impurity profiling : Use HPLC with UV detection (λ = 254 nm) to identify byproducts (e.g., oxidation products or unreacted intermediates).

- Deuterated solvent validation : Re-run NMR in DMSO-d₆ or CDCl₃ to rule out solvent artifacts.

- Reaction condition screening : Adjust catalyst-to-substrate ratios or solvent systems to minimize side reactions .

Q. What strategies enhance the stability of this compound during long-term storage?

- Answer :

- Solid-state storage : Keep in airtight containers under nitrogen at -20°C. Desiccants (e.g., silica gel) prevent moisture absorption.

- Solution stability : Use anhydrous solvents (e.g., THF or DCM) and store at -80°C with minimal light exposure.

- Degradation monitoring : Perform periodic HPLC analysis to detect aldehyde oxidation or dimerization .

Q. How does the cyclopropylmethoxy substituent influence the reactivity of this compound in cross-coupling reactions?

- Answer :

- Steric effects : The cyclopropyl group increases steric hindrance, potentially slowing nucleophilic attacks at the ortho position.

- Electronic effects : The methoxy group enhances electron density on the aromatic ring, favoring electrophilic substitution.

- Comparative studies : Substitute with other alkoxy groups (e.g., methoxy or ethoxy) to evaluate reaction rate differences .

Key Recommendations for Experimental Design

- Synthesis optimization : Screen alternative palladium catalysts (e.g., Pd(PPh₃)₄) to improve coupling efficiency .

- Safety protocols : Use fume hoods, eye protection, and flame-resistant equipment during aldehyde handling .

- Data validation : Cross-reference spectral data with structurally analogous compounds (e.g., 5-fluoro-2,4-dimethoxybenzaldehyde) to confirm assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.